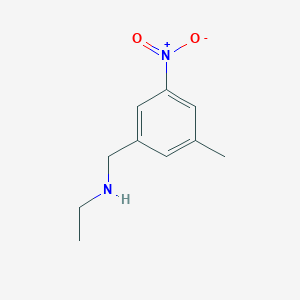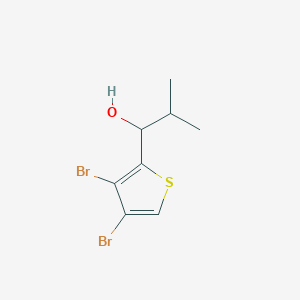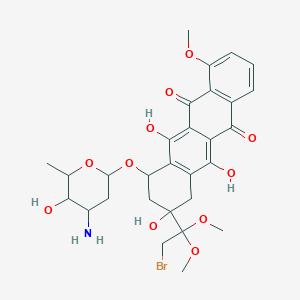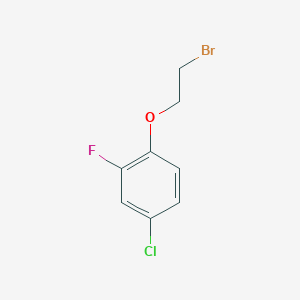
N-ethyl-N-(3-methyl-5-nitrobenzyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-N-(3-methyl-5-nitrobenzyl)amine: is an organic compound characterized by the presence of an ethyl group, a methyl group, and a nitrobenzyl group attached to an amine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(3-methyl-5-nitrobenzyl)amine typically involves a multi-step process:
Nitration: The starting material, 3-methylbenzylamine, undergoes nitration to introduce the nitro group at the 5-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Alkylation: The nitrated product is then subjected to alkylation with ethyl iodide in the presence of a base such as potassium carbonate. This step introduces the ethyl group to the nitrogen atom, forming this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis.
化学反応の分析
Types of Reactions
Oxidation: N-ethyl-N-(3-methyl-5-nitrobenzyl)amine can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylic position. Reagents like sodium hydroxide or potassium tert-butoxide can facilitate these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Sodium hydroxide in an ethanol-water mixture at elevated temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes depending on the extent of oxidation.
Reduction: Conversion of the nitro group to an amine group, resulting in N-ethyl-N-(3-methyl-5-aminobenzyl)amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
N-ethyl-N-(3-methyl-5-nitrobenzyl)amine is used as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its nitro group can be reduced in vivo, providing insights into cellular reduction processes.
Medicine
The compound’s derivatives may have potential therapeutic applications. For example, the reduction product, N-ethyl-N-(3-methyl-5-aminobenzyl)amine, could be explored for its pharmacological properties.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile building block.
作用機序
The mechanism by which N-ethyl-N-(3-methyl-5-nitrobenzyl)amine exerts its effects depends on the specific application. In chemical reactions, the presence of the nitro group and the benzylic position plays a crucial role. The nitro group can act as an electron-withdrawing group, influencing the reactivity of the compound. In biological systems, the compound may interact with enzymes or receptors, with the nitro group undergoing reduction to form active metabolites.
類似化合物との比較
Similar Compounds
N-methyl-N-(3-methyl-5-nitrobenzyl)amine: Similar structure but with a methyl group instead of an ethyl group.
N-ethyl-N-(3-methylbenzyl)amine: Lacks the nitro group, affecting its reactivity and applications.
N-ethyl-N-(4-nitrobenzyl)amine: Nitro group positioned differently, leading to variations in chemical behavior.
Uniqueness
N-ethyl-N-(3-methyl-5-nitrobenzyl)amine is unique due to the specific positioning of the nitro group and the combination of ethyl and methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications.
特性
分子式 |
C10H14N2O2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
N-[(3-methyl-5-nitrophenyl)methyl]ethanamine |
InChI |
InChI=1S/C10H14N2O2/c1-3-11-7-9-4-8(2)5-10(6-9)12(13)14/h4-6,11H,3,7H2,1-2H3 |
InChIキー |
ACSFZUCMOQGOLC-UHFFFAOYSA-N |
正規SMILES |
CCNCC1=CC(=CC(=C1)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl 2-[(cyclopentylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B12068529.png)


![3-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol](/img/structure/B12068541.png)


![2-{[(6-Methylpyridin-3-yl)methyl]amino}ethan-1-ol](/img/structure/B12068557.png)
![Cyclopropanamine, 1-[3-(1-methylethoxy)phenyl]-](/img/structure/B12068562.png)




